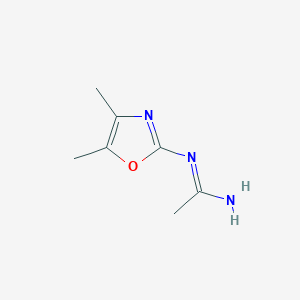![molecular formula C12H8N2O2 B12867369 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its unique structure and diverse biological activities.
準備方法
The synthesis of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This can be done using the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment, which constructs the condensed pyrrolo[2,3-c]pyridine fragment . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
化学反応の分析
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of various substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its antibacterial, antifungal, and antineoplastic properties . It has also shown potential as an inhibitor of acetylcholinesterase in the human central nervous system, making it a candidate for the treatment of neurodegenerative diseases . In analytical chemistry, compounds containing the 3H-pyrrolo[2,3-c]quinoline fragment have been used for the selective detection of metal ions like zinc, cadmium, and mercury .
作用機序
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antifungal activity is linked to the disruption of fungal cell membranes . The compound’s ability to inhibit acetylcholinesterase is due to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system .
類似化合物との比較
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can be compared with other similar compounds such as marinoquinolines and pyonitrins. Marinoquinolines, for example, also exhibit antibacterial and antifungal properties but differ in their specific biological activities and molecular targets . Pyonitrins, on the other hand, are known for their antineoplastic properties and their ability to inhibit specific cancer cell lines . The unique structure of this compound, particularly its tricyclic system, sets it apart from these similar compounds and contributes to its distinct biological activities .
特性
分子式 |
C12H8N2O2 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)8-5-13-10-6-14-9-4-2-1-3-7(9)11(8)10/h1-6,13H,(H,15,16) |
InChIキー |
HTRWAWHNIOVMHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)


![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)



![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)



